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Senecivernine N-Oxide

Cat. No.: B600171
CAS No.: 101687-28-9
M. Wt: 351.39
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Description

Contextualization of Pyrrolizidine (B1209537) Alkaloid N-Oxides as Plant Secondary Metabolites

Pyrrolizidine alkaloids (PAs) and their corresponding N-oxides are secondary metabolites produced by an estimated 6,000 plant species, which equates to about 3% of all flowering plants. mdpi.comresearchgate.net These compounds are primarily found in the families Asteraceae, Boraginaceae, and Fabaceae. mdpi.comresearchgate.netmdpi.com Plants are thought to synthesize these nitrogen-containing compounds as a chemical defense mechanism against herbivores. mdpi.comresearchgate.net

PAs exist in several forms, with the N-oxide form being particularly noteworthy. mdpi.com The N-oxidation of the tertiary amine nitrogen in the parent PA results in a more polar and water-soluble molecule. nih.gov In many plant species, the majority of PAs are stored in this N-oxide form. nih.gov While often considered less toxic than their parent alkaloids, PA N-oxides can be converted back to the tertiary PA in the digestive tract of animals, a process that can lead to toxicity. nih.govfrontiersin.org

Structural Classification and Nomenclature of Senecivernine (B192362) N-Oxide

Senecivernine N-oxide is classified as a pyrrolizidine alkaloid N-oxide. Chemically, it is an ester of a necine base and a necic acid. mdpi.com The core structure is a pyrrolizidine ring system, which consists of two fused five-membered rings with a nitrogen atom at the bridgehead. mdpi.com this compound is specifically a macrocyclic diester, meaning the necic acid forms a large ring structure with the necine base. scielo.br It is derived from the parent alkaloid, senecivernine. alfa-chemistry.com The "N-oxide" designation indicates the presence of an oxygen atom bonded to the nitrogen atom of the pyrrolizidine core. mdpi.comnih.gov

Chemical Profile of this compound

This compound is a complex organic molecule with the chemical formula C18H25NO6. Its molecular weight is approximately 351.39 g/mol . phytolab.com The structure consists of a 12-membered macrocyclic diester pyrrolizidine alkaloid backbone with an N-oxide functional group. synzeal.com

Physicochemical Properties of this compound

Property Value Source
CAS Number 101687-28-9 phytolab.com
Molecular Formula C18H25NO6 phytolab.com
Molecular Weight 351.39 g/mol phytolab.com
Appearance Powder biocrick.com

Natural Occurrence and Biosynthesis

This compound is naturally found in various plant species, particularly within the Senecio genus of the Asteraceae family. researchgate.net It has been isolated from species such as Senecio vulgaris (common groundsel), Senecio pterophorus, and Senecio procumbens. ebi.ac.ukru.ac.za It is also found in hybrid species of Jacobaea. ebi.ac.uk

The biosynthesis of pyrrolizidine alkaloids, including this compound, is a multi-step enzymatic process. mdpi.com The pathway begins with the formation of homospermidine from putrescine and spermidine (B129725). nih.gov This is followed by a series of oxidation and cyclization reactions to form the characteristic pyrrolizidine ring system, or necine base. mdpi.com The necine base is then esterified with necic acids, which are derived from amino acids such as isoleucine. mdpi.com The final step in the formation of this compound is the N-oxidation of the parent alkaloid, senecivernine. mdpi.com

Methods of Isolation and Characterization

The isolation of this compound from plant material typically involves extraction with a solvent such as methanol (B129727). scielo.br The crude extract is then subjected to purification techniques. A common procedure involves an initial acid-base extraction to separate the alkaloids, followed by reduction of the N-oxides to their tertiary bases using zinc dust and acid to facilitate isolation. scielo.br However, modern methods often aim to preserve the N-oxide form. Purification is commonly achieved through column chromatography. scielo.br

Characterization and identification of this compound are accomplished using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) has been used, often after reduction to the parent alkaloid. researchgate.netchemfaces.com More advanced methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the direct analysis of the N-oxide form. ebi.ac.ukalfa-chemistry.com Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) is also crucial for confirming the structure of the isolated compound.

Chemical Synthesis and Derivatives

While primarily isolated from natural sources, laboratory synthesis of pyrrolizidine alkaloids and their derivatives is an active area of research. researchgate.net The synthesis of N-oxides can be achieved through the oxidation of the corresponding tertiary amine of the parent alkaloid. researchgate.net One method utilizes potassium peroxymonosulfate (B1194676) as the oxidizing agent. researchgate.net

The primary derivative of this compound is its parent alkaloid, senecivernine. alfa-chemistry.com The N-oxide is considered a protoxin, as it can be reduced back to senecivernine in biological systems. Other related compounds include isomers such as integerrimine (B1671999) N-oxide, which can be challenging to separate analytically due to their structural similarities.

Biological Activities and Mechanisms of Action

This compound is primarily studied for its role in toxicology. The biological activity of PA N-oxides is linked to their in vivo reduction to the parent PAs. nih.govfrontiersin.org This reduction can occur in the gastrointestinal tract and the liver. nih.govfrontiersin.org Once converted to senecivernine, the molecule can be metabolically activated in the liver by cytochrome P450 enzymes to form reactive pyrrolic intermediates. frontiersin.orgresearchgate.net These intermediates can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. researchgate.net

Some studies have investigated the cytotoxic potential of this compound directly on cell lines. researchgate.net Research has shown that it can reduce cell viability in a concentration-dependent manner. researchgate.net The mechanism of action is thought to involve the inhibition of protein synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO6 B600171 Senecivernine N-Oxide CAS No. 101687-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5R,6R,7R,17R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-10-11(2)16(20)25-14-6-8-19(23)7-5-13(15(14)19)9-24-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3/t10-,12+,14+,15+,18+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDNFNQRHNCJAZ-TURVAVEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC(=O)C1=C)[O-])(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC(=O)C1=C)[O-])(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347241
Record name Senecivernine N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101687-28-9
Record name Senecivernine N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Ecological Distribution

Senecivernine (B192362) N-oxide has been identified in several plant genera, most notably Senecio and Jacobaea. Its presence and concentration are influenced by a variety of geographical and environmental factors.

Documentation in Senecio Species

The occurrence of Senecivernine N-oxide is well-documented in the genus Senecio.

Senecio vulgaris (Common Groundsel): This widespread weed is known to contain a range of pyrrolizidine (B1209537) alkaloids, including this compound. ebi.ac.uknih.govnih.gov Studies have shown that in S. vulgaris, the N-oxide forms of pyrrolizidine alkaloids are generally more abundant than their free base counterparts. nih.govresearchgate.net Research on S. vulgaris from its native European range and invasive Chinese range has identified this compound, although it was not one of the most dominant alkaloids. nih.gov In one study, this compound was detected, but its corresponding free base, senecivernine, was not. nih.gov

Senecio jacobaea (Ragwort): Now commonly classified as Jacobaea vulgaris, this species also produces this compound. xs4all.nlgbif.org The alkaloid profile of this plant can vary, with some populations containing different chemotypes. xs4all.nl However, senecivernine, along with senecionine (B1681732), integerrimine (B1671999), and seneciphylline (B43193), were generally present regardless of the dominant chemotype (jacobine or erucifoline). xs4all.nl

Senecio pterophorus : Investigations into both native and invasive populations of Senecio pterophorus have confirmed the presence of this compound. ru.ac.za

Senecio vernalis : In this species, it has been demonstrated that all pyrrolizidine alkaloids, with the exception of senecivernine, are derived from senecionine N-oxide. universiteitleiden.nl

Identification in Jacobaea Species

This compound is also found in the genus Jacobaea, which is closely related to Senecio. In fact, some species previously classified as Senecio, such as Senecio jacobaea, are now placed in the Jacobaea genus (Jacobaea vulgaris). universiteitleiden.nlnih.gov In Jacobaea species, it is understood that nearly all pyrrolizidine alkaloids are derived from senecionine N-oxide, with senecivernine being the exception. nih.govuniversiteitleiden.nl this compound has been specifically identified in the leaves of plants from the Jacobaea genus. ebi.ac.uk One study on Jacobaea vulgaris noted that a combination of senecionine-N-oxide and senecivernine-N-oxide was the second most abundant pyrrolizidine alkaloid, constituting 13.75% of the total. gbif.org

Geographical and Environmental Influences on Distribution and Concentration

The concentration and distribution of this compound and other pyrrolizidine alkaloids are not static but are influenced by various external factors.

Geographical Origin: Studies have revealed that the patterns of pyrrolizidine alkaloids can differ based on the geographical origin of the plant. For instance, senecionine-type compounds, which include senecivernine and its N-oxide, were found more frequently in samples from Northern Africa and Central Europe, such as Germany and Poland. mdpi.com In contrast, lycopsamine-type alkaloids were more dominant in samples from the Balkan region. mdpi.com

Environmental Conditions: Factors such as nutrient and water availability, as well as environmental stressors, can affect the production and accumulation of these alkaloids. mdpi.comresearchgate.net For example, higher nutrient supplies have been observed to reduce the alkaloid content in some cases. researchgate.net

Co-occurrence Patterns with Parent Pyrrolizidine Alkaloids

This compound is part of a complex mixture of pyrrolizidine alkaloids within the plant. These alkaloids are biosynthetically related, and their presence often follows predictable patterns.

Pyrrolizidine alkaloids exist in two primary forms: the tertiary free base and the N-oxide. nih.gov In many of the producing plants, the N-oxide form is predominant, often accounting for a significant majority of the total alkaloid content. tandfonline.com This is the case in Senecio riddellii, where the ratio of free-base to N-oxide was found to be 1:9. avma.org Similarly, in Senecio vulgaris, the concentrations of N-oxides are considerably higher than their tertiary counterparts. nih.govresearchgate.net

The biosynthesis of most pyrrolizidine alkaloids in Senecio and Jacobaea species originates from senecionine N-oxide, which is synthesized in the roots and then transported to the shoots for further diversification. xs4all.nluniversiteitleiden.nlnih.gov Senecivernine is a notable exception to this pathway. universiteitleiden.nluniversiteitleiden.nl The co-occurrence of this compound with its parent alkaloid, senecivernine, and other related compounds like senecionine and seneciphylline is common. nih.govresearchgate.netxs4all.nl For analytical purposes, due to their structural similarities and potential for co-elution in chromatographic methods, senecivernine and senecionine, as well as their respective N-oxides, are often reported as a combined sum. mdpi.comresearchgate.net

Quantitative and Qualitative Variation in Plant Tissues

Significant variation in the types and amounts of pyrrolizidine alkaloids, including this compound, exists both within a single plant species and between different species.

Intra-species and Inter-species Variability

Intra-species Variation: High levels of variation in the composition of pyrrolizidine alkaloids are well-documented within various Senecio and Jacobaea species. universiteitleiden.nl For instance, in Senecio jacobaea, different chemical types, or "chemotypes," have been identified based on the dominant alkaloids present, such as jacobine (B1672728) or erucifoline. xs4all.nl Despite these dominant types, alkaloids like senecivernine, senecionine, and seneciphylline are generally found across these different chemotypes. xs4all.nl A study of Senecio vulgaris from different geographical ranges (native vs. invasive) showed a slight trend of lower alkaloid diversity and concentration in the invasive populations. ebi.ac.uknih.gov

Inter-species Variation: Different species within the Senecio genus exhibit distinct pyrrolizidine alkaloid profiles. xs4all.nl While this compound is present in several species, its concentration relative to other alkaloids can vary significantly. nih.govxs4all.nl For example, in Senecio vulgaris, senecionine N-oxide and seneciphylline N-oxide are often among the most dominant alkaloids, whereas this compound may be present in smaller quantities. ebi.ac.uknih.gov

The following table provides an overview of the documented presence of this compound in different plant species.

Plant SpeciesGenusAlkaloid Presence Documented
Senecio vulgarisSenecioYes ebi.ac.uknih.govnih.gov
Senecio jacobaea (Jacobaea vulgaris)Senecio / JacobaeaYes xs4all.nlgbif.org
Senecio pterophorusSenecioYes ru.ac.za
Senecio vernalisSenecioYes (by association with senecivernine) universiteitleiden.nl
Jacobaea speciesJacobaeaYes ebi.ac.uknih.gov

This table summarizes the presence of this compound based on the provided search results.

Influence of Plant Developmental Stage and Seasonality on Concentration Profiles

This compound is a pyrrolizidine alkaloid N-oxide (PANO) naturally occurring in plants of the Senecio genus. biosynth.combiosynth.com Its concentration within these plants is not static; it is significantly influenced by the plant's developmental stage and the season. nih.gov Research on Senecio vulgaris L. has provided detailed insights into these variations, demonstrating that environmental and ontogenetic factors play a crucial role in the alkaloid's accumulation. nih.govresearchgate.net

In a systematic study, the concentrations of nine different pyrrolizidine alkaloids (PAs), including this compound (SvN), were measured in Senecio vulgaris at five distinct developmental stages, from young rosettes (S1) to the stage of dying back after seed ripening (S5). nih.gov These measurements were conducted across four seasons: spring, early summer, midsummer, and autumn. nih.gov The findings revealed that PANOs, such as this compound, are generally present in much higher concentrations than their tertiary PA counterparts. nih.govmdpi.com

The concentration of this compound showed specific trends related to both plant development and the time of year. For instance, during spring and early summer, the highest concentrations of SvN were observed in the earliest developmental stages (S1 and S2), after which the concentration tended to decrease as the plant matured. nih.gov In midsummer, the concentration remained relatively low and stable across all developmental stages. The autumn season showed a more variable pattern, with a notable decrease in concentration from the S1 to the S2 stage, followed by a slight increase in later stages. nih.gov

Detailed findings from the study on Senecio vulgaris are presented in the table below, illustrating the mean concentration of this compound in micrograms per gram of dry matter (μg/g dm).

Table 1: Concentration of this compound (µg/g dm) in Senecio vulgaris across different developmental stages and seasons.

Developmental Stage Spring Early Summer Midsummer Autumn
S1 (Young rosette) 148.1 181.7 45.3 119.2
S2 (Developed rosette) 100.8 134.1 48.9 36.4
S3 (Beginning of flowering) 81.3 120.9 45.0 45.5
S4 (Full flowering) 66.8 83.9 48.3 55.3
S5 (Dying back) 71.7 64.1 40.8 51.5

Data sourced from a 2019 study on pyrrolizidine alkaloids in Senecio vulgaris L. nih.gov

This data highlights that the accumulation of this compound is a dynamic process. The general trend observed for SvN, particularly in spring and early summer, contrasts with that of other PANOs like retrorsine-N-oxide, which showed a strong increase in concentration during ontogenesis in the same study. nih.gov This suggests that the biosynthesis and allocation of individual PAs within the plant are regulated differently throughout its life cycle and in response to seasonal changes. nih.govresearchgate.net The total amount of PAs per plant tends to increase with development, but the concentration of specific alkaloids like this compound can decrease, indicating a dilution effect as the plant's biomass increases or metabolic conversion to other compounds. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Retrorsine-N-oxide
Senecionine
Seneciphylline
Retrorsine
Senecivernine
Senkirkine
Senecionine-N-oxide
Seneciphylline-N-oxide
Integerrimine
Usaramine N-oxide
Riddelliine
Jacobine
Erucifoline
Lycopsamine
Intermedine
Europine N-oxide
Lasiocarpine N-oxide
Echimidine
Monocrotaline
Heliotrine
Trichodesmine

Biosynthetic Pathways and Enzymology

Elucidation of Pyrrolizidine (B1209537) Alkaloid N-Oxide Biosynthesis in Plants

The biosynthesis of pyrrolizidine alkaloids is a complex process that begins with simple amino acid precursors and proceeds through a series of enzymatic reactions to form the characteristic bicyclic necine base, which is then esterified with necic acids. nih.govresearchgate.net The final products are often stored in the plant as N-oxides, which are considered the less toxic form. uvic.ca

Precursor Compounds and Early Pathway Intermediates (e.g., Ornithine, Homospermidine)

The journey to synthesizing the necine base of pyrrolizidine alkaloids commences with the amino acid L-ornithine. nih.govresearchgate.net Through decarboxylation, L-ornithine is converted to putrescine. encyclopedia.pub Putrescine then serves as a crucial building block for the formation of homospermidine, a rare polyamine that is a specific precursor for the necine base. pnas.orgrsc.org

The formation of homospermidine is a key committed step in the biosynthesis of PAs. nih.gov It is synthesized from putrescine and spermidine (B129725) in a reaction catalyzed by the enzyme homospermidine synthase (HSS). rsc.orgresearchgate.net This reaction involves the transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine. uni-kiel.de

Table 1: Key Precursors and Intermediates in Necine Base Biosynthesis

CompoundRoleSource/Derived From
L-OrnithineInitial precursorAmino acid pool
PutrescineIntermediateDecarboxylation of L-ornithine
SpermidineSubstrate for HSSPolyamine pool
HomospermidineSpecific precursor for the necine baseCatalyzed by Homospermidine synthase (HSS) from putrescine and spermidine

Key Enzymatic Steps and Catalytic Mechanisms

Following the synthesis of homospermidine, a series of enzymatic reactions, which are not yet fully elucidated, lead to the formation of the pyrrolizidine ring system. researchgate.net One of the critical enzymes in this part of the pathway is homospermidine oxidase (HSO), a copper-containing amine oxidase (CuAO). researcher.life

HSO catalyzes the oxidation of both primary amino groups of homospermidine, leading to the formation of a bicyclic structure, 1-formylpyrrolizidine, which is an intermediate in PA biosynthesis. researcher.life This double oxidation reaction is an unusual mechanism for a canonical CuAO. researcher.life Subsequent reduction and hydroxylation steps, likely catalyzed by dehydrogenases and other enzymes, are thought to form the necine base, retronecine, which is the most common necine base found in PAs. nih.gov

The final step in the formation of many PAs is the esterification of the necine base with one or two necic acids. nih.gov These necic acids themselves are synthesized through separate pathways, often derived from amino acids such as isoleucine. uvic.caencyclopedia.pub The esterification is likely catalyzed by an acyltransferase. nih.gov Importantly, pyrrolizidine alkaloids are primarily found in plants as N-oxides. researchgate.netresearchgate.net It is believed that the tertiary amine form of the alkaloid is N-oxidized as a final step in the biosynthetic pathway. nih.gov

Specific Biosynthetic Considerations for Senecivernine (B192362) N-Oxide Formation

Senecivernine is a macrocyclic diester pyrrolizidine alkaloid. nih.gov This means its structure consists of a necine base and a dicarboxylic acid that forms a large ring. uvic.ca The biosynthesis of Senecivernine N-oxide follows the general pathway of PA biosynthesis, but with specific necic acid moieties.

The necine base of Senecivernine is retronecine. nih.gov The dicarboxylic acid portion is derived from two molecules of isoleucine. uvic.ca The formation of the macrocyclic diester, senecionine (B1681732), is a key step. uvic.ca Senecivernine is closely related to senecionine and is considered a derivative. nih.gov The final step in the plant is the N-oxidation of the tertiary nitrogen in the pyrrolizidine ring to form this compound. uvic.canih.gov

Genetic and Molecular Regulation of Pyrrolizidine Alkaloid Biosynthesis

The biosynthesis of pyrrolizidine alkaloids is under tight genetic and developmental control. nih.gov The key enzyme, homospermidine synthase (HSS), has been shown to have evolved independently on multiple occasions in different plant families through the duplication of the gene for deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. pnas.orgoup.com This convergent evolution highlights the importance of PA biosynthesis for plant defense.

Studies have shown that the expression of HSS is often localized to specific tissues and developmental stages. nih.gov For example, in some species, HSS expression is restricted to the roots, and the synthesized PAs are then transported to other parts of the plant, such as the shoots and flowers. uvic.canih.gov In comfrey (B1233415) (Symphytum officinale), a second site of PA biosynthesis has been identified in the leaves during the floral stage, suggesting a strategy to enhance the protection of reproductive structures. nih.gov The regulation of genes encoding the enzymes for the later steps of PA diversification, such as those responsible for the specific necic acid structures, is thought to contribute to the vast chemical diversity of PAs observed in nature. universiteitleiden.nl

Metabolic Transformations and Fate of Senecivernine N Oxide in Biological Systems

Senecivernine (B192362) N-oxide, a member of the pyrrolizidine (B1209537) alkaloid (PA) family, undergoes significant metabolic changes within the biological systems it inhabits, from the plants that produce it to the microorganisms that degrade it. These transformations are crucial to its ecological function and environmental fate.

Chemical Synthesis, Derivatization, and Structural Modification Research

This section explores the scientific investigation into the creation and modification of senecivernine (B192362) N-oxide and related compounds, focusing on laboratory techniques, biocatalysis, and electrochemical behaviors.

Advanced Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Techniques for Complex Matrix Analysis in Research

Chromatography is the cornerstone of analyzing PAs like senecivernine (B192362) N-oxide, providing the necessary separation from complex matrix components and other alkaloids. nih.gov Liquid chromatography is generally preferred over gas chromatography for the direct analysis of PA N-oxides. chromatographyonline.com

Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches

Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry, has become the "gold standard" for the simultaneous analysis of PAs and their corresponding N-oxides, including senecivernine N-oxide. researchgate.net This technique offers excellent separation efficiency and sensitivity, enabling rapid analysis with higher resolution compared to conventional HPLC. researchgate.net

UHPLC systems are frequently employed for the analysis of PAs in diverse and complex matrices such as honey, milk, tea, spices, and botanical dietary supplements. researchgate.netmdpi.comnih.gov The separation is typically achieved using reversed-phase columns. Common stationary phases include C18 and C8 columns, which effectively separate the polar N-oxides from other sample components. iteh.ai

The mobile phases generally consist of a gradient of water and an organic solvent, such as methanol (B129727) or acetonitrile. nih.gov To improve peak shape and ionization efficiency for mass spectrometry detection, modifiers like formic acid or ammonium (B1175870) formate (B1220265) are often added to the mobile phase. mdpi.comnih.gov For instance, a common mobile phase combination is water with 0.1% formic acid and methanol with 0.1% formic acid. mdpi.com

The following table summarizes typical UHPLC conditions used in the analysis of this compound and other PAs.

ParameterSpecificationSource(s)
System Ultra-High-Performance Liquid Chromatography (UHPLC) mdpi.com, researchgate.net
Column ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) mdpi.com
ACQUITY UPLC BEH C8 (2.1 x 100 mm, 1.7 µm)
Luna Omega Polar C18 (100 mm × 2.1 mm, 1.6 μm) mdpi.com
Mobile Phase A Water with 0.1% formic acid mdpi.com
Water with 0.2% formic acid and 5 mM ammonium acetate mdpi.com
Mobile Phase B Methanol with 0.1% formic acid mdpi.com
Methanol with 10 mM ammonium acetate mdpi.com
Column Temp. 40 °C or 25 °C mdpi.com, mdpi.com
Flow Rate 0.25 - 0.3 mL/min mdpi.com, mdpi.com

Challenges and Strategies for Isomer Separation (e.g., Senecionine (B1681732)/Senecivernine N-Oxides)

A significant analytical hurdle in the chromatography of this compound is its co-elution with its structural isomer, senecionine N-oxide. mdpi.comiteh.ai These two compounds have the same molecular weight and similar physicochemical properties, making their separation difficult. mdpi.com Since mass spectrometry cannot distinguish between isomers, chromatographic separation is essential for their individual quantification. mdpi.com

Several studies have shown that this compound and senecionine N-oxide often cannot be determined individually due to insufficient chromatographic separation under standard conditions. iteh.aiiteh.aifao.org This leads to their quantification as a combined sum. iteh.ai

Researchers have explored various strategies to improve or achieve the separation of these isomers:

Mobile Phase Optimization: The separation of the senecivernine/senecionine N-oxide pair is reportedly better under basic chromatographic conditions, whereas other isomer pairs like intermedine/lycopsamine N-oxides separate better under acidic conditions. mdpi.comresearchgate.net This creates a challenge for methods aiming to analyze all relevant PAs in a single run. The use of different additives, such as ammonium acetate, has been tested to improve peak shape and separation. mdpi.com

Column Chemistry: Different stationary phases have been investigated to enhance resolution. While C18 columns are common, other chemistries like BEH C8 and Luna Omega Polar C18 have been employed in attempts to improve the separation of problematic isomers. mdpi.com

Chromatographic Conditions: Adjusting parameters such as column temperature and mobile phase flow rate can influence selectivity. mdpi.com For example, decreasing the flow rate during the elution of the target isomers has been attempted, though not always with success. mdpi.com

Despite these efforts, baseline separation of this compound and senecionine N-oxide remains a challenge, and many validated methods report the results as a sum of the two isomers. iteh.aiscg.ch

Gas Chromatography (GC) Considerations for N-Oxides

Gas chromatography (GC) is generally not the preferred method for the direct analysis of PA N-oxides like this compound. The primary reason is the thermal instability of the N-oxide functional group. chromatographyonline.com During the high temperatures required for GC analysis, N-oxides are prone to degradation, which prevents their accurate detection and quantification. chromatographyonline.com

Therefore, when GC-MS is used for PA analysis, it typically involves an indirect approach known as a "sum parameter method". d-nb.info This process involves two key steps before chromatographic analysis:

Reduction: The PA N-oxides in the sample extract are chemically reduced to their corresponding tertiary PA free bases. For example, this compound is reduced to senecivernine. Zinc dust is a commonly used reducing agent. d-nb.info

Derivatization: The resulting alkaloids are then derivatized to increase their volatility for GC analysis. researchgate.net

This approach allows for the determination of the total content of a specific PA (the sum of the free base and its N-oxide) but does not provide individual concentrations for the N-oxide form. iteh.ai While useful for assessing total PA content, it cannot be used for applications where the distinct concentration of this compound is required. d-nb.inforesearchgate.net

Mass Spectrometry (MS) Applications in Academic Research

Mass spectrometry is an indispensable tool for the analysis of this compound, providing the high selectivity and sensitivity required for detection in complex samples. nih.gov It is most often coupled with liquid chromatography (LC-MS). nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification

Tandem mass spectrometry (MS/MS), particularly with triple quadrupole instruments, is the benchmark for the quantification of this compound. lcms.czresearchgate.net This technique offers exceptional sensitivity and specificity through the use of Multiple Reaction Monitoring (MRM). mdpi.com

In an MRM experiment, the first quadrupole selects the protonated molecule (the precursor ion) of this compound, which has a specific mass-to-charge ratio (m/z). This ion is then fragmented in a collision cell, and the second quadrupole selects specific, characteristic fragment ions (product ions). This two-stage filtering process significantly reduces matrix interference and allows for highly confident identification and accurate quantification, even at trace levels. mdpi.comnih.gov The analysis is typically performed in positive electrospray ionization (ESI) mode. lcms.cz

The following table shows an example of MS/MS parameters used for the analysis of the isomeric pair this compound/senecionine N-oxide.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Source(s)
This compound / Senecionine N-oxide352336
352136, 120 mdpi.com

High-Resolution Mass Spectrometry (HRMS) in Metabolic Profiling

High-Resolution Mass Spectrometry (HRMS), using technologies like Quadrupole Time-of-Flight (QToF), provides an advanced platform for the analysis of this compound, especially in metabolic profiling and screening studies. nih.govacs.org Unlike tandem quadrupole MS, which targets specific precursor-product transitions, HRMS measures the mass-to-charge ratio of ions with very high accuracy (typically <5 ppm error). ethz.ch

This capability offers several advantages:

Confident Identification: The high mass accuracy allows for the determination of the elemental composition of an ion, greatly increasing confidence in the identification of this compound without relying solely on chromatographic retention time. nih.govethz.ch

Untargeted Screening: HRMS enables untargeted and retrospective analysis. acs.orgethz.ch Data is collected for all ions within a specified mass range, creating a digital archive of the sample. This archive can be re-examined later for the presence of compounds, like this compound, that were not part of the initial target list. ethz.ch

Metabolic Profiling: In metabolic studies, HRMS can help identify known and unknown metabolites of this compound in various biological systems by detecting compounds with accurate masses corresponding to predicted biotransformations. researchgate.netmdpi.com

HRMS has been successfully used to screen for and characterize PAs, including their N-oxides, in a variety of matrices, such as botanical supplements and surface water, demonstrating its power for both targeted quantification and broader metabolic profiling. researchgate.netacs.orgethz.ch

Fragmentation Patterns and Diagnostic Ions for Pyrrolizidine (B1209537) Alkaloid N-Oxides

Liquid chromatography-mass spectrometry (LC-MS) is a primary tool for the identification and quantification of PAs and PANOs. mdpi.com In tandem mass spectrometry (MS/MS), precursor ions are fragmented to produce characteristic product ions, which aid in structural elucidation and confirmation. hpst.cz

For retronecine-type PANOs, including this compound, mass spectra typically exhibit characteristic ion clusters. researchgate.net Common fragment ions observed for PAs and PANOs include those at m/z 94, 120, and 138. hpst.czmjcce.org.mk Specifically for monoester N-oxides, fragment ions at m/z 111 and 172 are considered characteristic. mjcce.org.mkresearchgate.net Another study has reported that for unsaturated retronecine-type PAs, fragment ions at m/z 120 and 138 are characteristic, while for saturated ones, ions at m/z 122 and 140 are observed. pcom.edu The fragmentation of PANOs can also lead to a neutral loss of a fragment with m/z 44, corresponding to a loss of an oxygen atom coupled with carbon monoxide. pcom.edu

The presence of specific ion clusters can help to distinguish PANOs from their corresponding PAs. For instance, toxic retronecine-type PANOs show characteristic ion clusters at m/z 118-120 and 136-138, which are not present in the spectra of the corresponding PAs. researchgate.net

Interactive Table: Diagnostic Ions for Pyrrolizidine Alkaloid N-Oxides
Precursor Ion Type Diagnostic Fragment Ions (m/z) Notes
General PAs/PANOs 94, 120, 138 Commonly observed fragments. hpst.czmjcce.org.mk
Monoester N-oxides 111, 172 Characteristic for this subclass. mjcce.org.mkresearchgate.net
Unsaturated Retronecine-type PAs 120, 138 Indicates unsaturation at the 1,2 position. pcom.edu
Saturated Retronecine-type PAs 122, 140 Indicates a saturated necine base. pcom.edu
Retronecine-type PANOs 118-120, 136-138 Ion clusters specific to the N-oxide form. researchgate.net
PANO Fragmentation Neutral loss of 44 Corresponds to [M+H - O - CO]+. pcom.edu

Sample Preparation and Extraction Techniques for Research Purposes

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analytes of interest before instrumental analysis.

Solvent Extraction and Solid-Phase Extraction (SPE) Protocols

Solvent extraction is a common initial step for isolating PAs and PANOs from various matrices. Due to their polar nature, these compounds are efficiently extracted using polar solvents like methanol or acidified aqueous solutions. mdpi.comnih.gov A frequently used extraction solvent is 0.05 M sulfuric acid. The extraction process often involves techniques like maceration, sonication, or pressurized liquid extraction (PLE) to enhance efficiency. nih.govnih.govthieme-connect.com

Following solvent extraction, solid-phase extraction (SPE) is widely employed for sample clean-up. nih.govfao.org Cation-exchange SPE cartridges are commonly used. fao.org A typical SPE protocol involves the following steps:

Conditioning: The cartridge is conditioned with methanol and then water. bund.de

Loading: The sample extract, often neutralized, is loaded onto the cartridge. bund.de

Washing: The cartridge is washed with water and methanol to remove impurities. fao.org

Elution: The PAs and PANOs are eluted from the cartridge, often using ammoniated methanol. fao.orgbund.de

The eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis. bund.de

Interactive Table: Typical Solid-Phase Extraction Protocol for PAs and PANOs
Step Reagent/Solvent Purpose
Conditioning Methanol, followed by Water To activate the sorbent material. bund.de
Sample Loading Neutralized sample extract To adsorb the analytes onto the sorbent. bund.de
Washing Water, followed by Methanol To remove matrix interferences. fao.org
Elution Ammoniated Methanol To desorb the analytes from the sorbent. fao.orgbund.de
Reconstitution Methanol/Water To prepare the sample for injection. bund.de

Miniaturized Extraction Approaches (e.g., QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, and its miniaturized versions, have emerged as efficient alternatives for the extraction of PAs and PANOs. urjc.esmdpi.com This approach involves an extraction step with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) clean-up step. mdpi.comencyclopedia.pub

Miniaturized QuEChERS methods reduce the amount of sample, solvents, and reagents required, making the process more cost-effective and environmentally friendly. mdpi.com For instance, a miniaturized QuEChERS procedure might use a significantly reduced amount of sample, solvents, and partitioning salts compared to the original method. mdpi.com However, for some compounds, including this compound, strong signal suppression has been observed with certain QuEChERS clean-up sorbent combinations. mdpi.com

Other miniaturized techniques like micro-solid-phase extraction (μ-SPE) have also been developed for the rapid and green extraction of PAs from complex matrices. frontiersin.orgacs.orgnih.gov

Spectroscopic and Other Physicochemical Characterization Methods in Research Contexts

In addition to mass spectrometry, other spectroscopic techniques can be employed for the characterization of this compound, particularly when isolated in pure form. These methods provide complementary structural information.

Physicochemical properties of this compound include its molecular formula, C18H25NO6, and molecular weight of 351.39 g/mol . phytolab.comalfa-chemistry.comhpc-standards.com It is typically a powder.

Spectroscopic methods that can be used for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of molecules. researchgate.netd-nb.info

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. researchgate.netd-nb.info

These techniques, often used in combination, provide a comprehensive characterization of the compound's structure. researchgate.net

Interactive Table: Physicochemical and Spectroscopic Data for this compound
Property Value/Technique Reference
Molecular Formula C18H25NO6 phytolab.comalfa-chemistry.comhpc-standards.com
Molecular Weight 351.39 g/mol phytolab.comalfa-chemistry.comhpc-standards.com
Physical State Powder
Primary Identification Method Liquid Chromatography-Mass Spectrometry (LC-MS/MS) mdpi.comalfa-chemistry.com
Structural Elucidation Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) researchgate.netd-nb.info
Functional Group Analysis Infrared (IR) Spectroscopy researchgate.netd-nb.info

Ecological and Evolutionary Significance

Role of Senecivernine (B192362) N-Oxide in Plant Defense Mechanisms Against Herbivory

Pyrrolizidine (B1209537) alkaloids (PAs) are a class of secondary metabolites produced by an estimated 6,000 plant species, serving as a primary chemical defense against herbivores. mdpi.comnih.gov These compounds are constitutively produced, meaning they are always present in the plant's tissues to provide a constant defense. researchgate.net Within this large group of defensive chemicals, Senecivernine N-oxide is a notable compound found in various plants, particularly within the genus Senecio. nih.govresearchgate.net Like other PAs, it plays a significant role in protecting the plant from being eaten. nih.gov

Plants store the majority of their PAs, including senecivernine, in the less toxic N-oxide form. researchgate.netuab.cat This form is water-soluble and can be safely stored in the plant's cells, often concentrated in strategically important areas like the outer layers of tissues and reproductive parts such as flowers, to deter herbivores from feeding on them. researchgate.net The defensive action of the N-oxide form is activated upon ingestion by an herbivore. Inside the herbivore's gut, the non-toxic N-oxide is reduced to its toxic tertiary amine counterpart (in this case, senecivernine). researchgate.netuab.cat This bioactivation makes the compound harmful to the herbivore, thus discouraging further feeding.

Direct research has substantiated the defensive role of senecivernine. In studies using F2 hybrids of Jacobaea species (closely related to Senecio), the concentration of senecivernine was found to be negatively correlated with feeding damage from the generalist slug Deroceras invadens. nih.gov This indicates that higher levels of senecivernine in the plant tissue resulted in less consumption by the slug, confirming its effectiveness as a feeding deterrent. nih.gov The concentration of this compound itself can remain relatively stable throughout a plant's development, suggesting its consistent role in defense across the plant's life stages. mdpi.com However, some studies note that its concentration can change under certain physiological conditions, such as drought and high temperatures. mdpi.com

Table 1: Correlation of Senecionine-like Pyrrolizidine Alkaloids with Slug (Deroceras invadens) Feeding Damage. The data illustrates the defensive efficacy of individual compounds, including Senecivernine, against a generalist herbivore. Data sourced from a study on Jacobaea F2 hybrids. nih.gov
Pyrrolizidine AlkaloidCorrelation with Slug Feeding DamageP-value
Seneciphylline (B43193)Negative&lt; 0.05
Seneciphylline N-oxideNegative&lt; 0.05
SpartioidineNegative&lt; 0.05
Spartioidine N-oxideNegative&lt; 0.05
SenecivernineNegative&lt; 0.05

Chemoecological Interactions: Plant-Herbivore Dynamics and Adaptive Strategies

The presence of this compound and other PAs in plants mediates complex chemoecological interactions, shaping the dynamics between plants and the herbivores that consume them. researchgate.net The effectiveness of these chemical defenses often depends on the herbivore's degree of dietary specialization. nih.gov

Generalist herbivores, which feed on a wide variety of plants, are typically deterred by PAs like senecivernine. nih.govresearchgate.net Their metabolic systems are not adapted to process these specific toxins, leading to negative effects that reinforce avoidance of PA-containing plants. uab.cat Studies have demonstrated this deterrent effect, showing that generalist slugs, thrips, and leaf miners all have negative responses to different groups of PAs. nih.gov Specifically, senecionine-like PAs, a group that includes senecivernine, have been shown to deter the feeding of the generalist slug Deroceras invadens. nih.gov

In contrast, specialist herbivores, which have co-evolved with PA-producing plants, have developed adaptive strategies to overcome these chemical defenses. researchgate.net Some specialist insects are not deterred by PAs and may even use them as chemical cues to identify their host plants for feeding and laying eggs. researchgate.net For example, the specialist flea beetle Longitarsus jacobaeae is adapted to the PAs in its host plant and its feeding is not negatively affected by their concentration. nih.gov

A key adaptive strategy for some specialist insects is the sequestration of PAs. researchgate.net These insects can ingest the N-oxides from the plant, absorb them, and store them in their own bodies, often after converting them back to the non-toxic N-oxide form. researchgate.net This sequestered chemical arsenal (B13267) is then used by the insect for its own defense against predators, effectively recruiting the plant's defense for its own benefit. researchgate.net This dynamic illustrates the evolutionary arms race between plants and herbivores, where a plant's chemical weapon can be turned into a valuable resource by an adapted herbivore. The initial production of the compound as a less-toxic N-oxide in the plant is a critical element of this interaction, allowing for safe storage by the plant and subsequent manipulation by both generalist and specialist herbivores. researchgate.netresearchgate.net

Evolutionary Aspects of Pyrrolizidine Alkaloid N-Oxide Production and Diversity in Plant Lineages

The production of pyrrolizidine alkaloids is a trait that has appeared sporadically across distantly related flowering plant (angiosperm) families, including Asteraceae, Boraginaceae, and Fabaceae. mdpi.comnih.gov Molecular evidence indicates that the biosynthetic pathway for PAs did not evolve from a single common ancestor but arose independently on at least four to eight separate occasions throughout the evolutionary history of angiosperms. mdpi.comnih.gov

This repeated evolution is centered on the recruitment of a key enzyme, homospermidine synthase (HSS), which catalyzes the first specific step in the biosynthesis of the necine base common to all PAs. nih.gov Genetic studies have shown that HSS evolved through the duplication of the gene for deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism. mdpi.comnih.gov Following gene duplication, the new HSS gene evolved a new function in secondary metabolism, leading to the production of PAs as a chemical defense. nih.gov

In many Senecio species, the primary product of this biosynthetic pathway is senecionine (B1681732) N-oxide. researchgate.netresearchgate.netnih.gov This core structure is synthesized in the roots and then transported via the phloem to other parts of the plant, particularly the shoots. researchgate.netuab.catnih.gov Once distributed, senecionine N-oxide serves as a precursor that can be chemically modified through various enzymatic reactions to create a diverse array of other PAs. researchgate.netnih.gov This process of diversification leads to the species-specific PA profiles observed in different plants. researchgate.net For instance, in Jacobaea species, nearly all PAs, with the exception of senecivernine, are derived from senecionine N-oxide. nih.govuniversiteitleiden.nl

The vast structural diversity of PAs is thought to be an evolutionary response to the selective pressures exerted by a wide range of herbivores. nih.gov Different PA structures can have varying levels of toxicity and deterrence against different herbivores. researchgate.net Therefore, producing a complex mixture of related alkaloids may provide broader-spectrum defense against a community of generalist and specialist herbivores, driving the diversification of these compounds within plant lineages. nih.govresearchgate.net

Table 2: Concentration of this compound (SvN) in Senecio vulgaris. The data shows the mean concentration (µg/g dry matter) ± standard deviation across five developmental stages (S1-S5) and four seasons. Data indicates that concentrations remained relatively stable with no statistically significant changes during development within each season. researchgate.netmdpi.com
Developmental StageSpring (µg/g dm)Early Summer (µg/g dm)Midsummer (µg/g dm)Autumn (µg/g dm)
S1 (Cotyledons unfolded)16.5 ± 10.319.7 ± 11.217.8 ± 12.025.4 ± 13.9
S2 (2-4 true leaves)18.1 ± 10.722.2 ± 10.221.0 ± 15.120.6 ± 11.5
S3 (Main shoot elongation)16.8 ± 10.716.7 ± 8.825.6 ± 18.024.3 ± 13.5
S4 (Inflorescence emergence)18.3 ± 10.219.3 ± 8.819.7 ± 11.719.4 ± 11.1
S5 (Flowering)18.9 ± 11.117.1 ± 9.018.9 ± 12.021.7 ± 11.3

Future Research Trajectories and Methodological Innovations in Senecivernine N Oxide Studies

Advancements in Biosynthetic Pathway Elucidation and Genetic Engineering

The biosynthesis of pyrrolizidine (B1209537) alkaloids is a complex process that plants have evolved as a chemical defense mechanism against herbivores. nih.gov PAs are synthesized primarily in the roots of plants like those in the Senecio genus and are then transported as N-oxides through the phloem to other parts of the plant. pnas.orguab.cat The core of PA biosynthesis lies in the formation of a necine base from the polyamines putrescine and spermidine (B129725). pnas.orguni-kiel.de

A pivotal step in this pathway is the creation of homospermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). nih.govpnas.org Genetic studies have revealed that HSS evolved from deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism, through gene duplication events that occurred independently at least four times in different plant families. nih.gov This evolutionary recruitment highlights the adaptability of plant metabolic pathways. Following the synthesis of homospermidine, another key enzyme, homospermidine oxidase (HSO), a copper-containing amine oxidase, catalyzes the formation of the characteristic pyrrolizidine ring structure. researchgate.netresearcher.life Subsequent enzymatic steps, including esterification with necic acids, lead to the vast diversity of PA structures observed in nature, such as senecionine (B1681732) N-oxide, which serves as a precursor to other PAs like senecivernine (B192362). uab.catmdpi.comuniversiteitleiden.nl

This growing understanding of the genetic underpinnings of PA biosynthesis opens the door for metabolic engineering. The primary goal of such engineering is often to eliminate toxic compounds from beneficial plants. A prominent example is the use of CRISPR/Cas9 gene-editing technology in comfrey (B1233415) (Symphytum officinale). researchgate.netfrontiersin.org Researchers have successfully targeted the hss gene, which encodes for homospermidine synthase. By introducing mutations that inactivate both alleles of the hss gene, they achieved a complete knockout, resulting in the total eradication of pyrrolizidine alkaloids from the plant's tissues. researchgate.netfrontiersin.org These genetic engineering strategies offer a promising avenue for developing safer varieties of medicinal or agricultural plants that naturally produce toxic alkaloids. frontiersin.orgresearchgate.net

Table 1: Key Enzymes in Pyrrolizidine Alkaloid (PA) Biosynthesis
EnzymeAbbreviationFunctionGene Target for EngineeringReference
Homospermidine SynthaseHSSCatalyzes the first committed step in PA biosynthesis, forming homospermidine.hss nih.govpnas.orguni-kiel.de
Homospermidine OxidaseHSOCatalyzes the formation of the pyrrolizidine ring from homospermidine.SoCuAO1, SoCuAO5 researchgate.netresearcher.life
Senecionine N-oxygenaseSNOInvolved in the N-oxidation of tertiary PAs to their N-oxide forms.- pnas.org

Novel Analytical Technologies for Enhanced Specificity and Sensitivity in Complex Matrices

The detection and quantification of Senecivernine N-oxide and other PAs in complex matrices such as food, animal feed, and herbal products present significant analytical challenges. nih.gov These challenges stem from the low concentrations at which these compounds often occur and the structural similarity among hundreds of different PAs and their N-oxide isomers. mjcce.org.mkmdpi.com

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for PA analysis. mdpi.com Specifically, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) is widely employed for its high sensitivity and selectivity. mdpi.comnih.gov This technique allows for the effective separation and identification of numerous PAs, including isomeric pairs that are otherwise difficult to distinguish. mdpi.com Sample preparation is a critical preceding step, often involving solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before injection into the LC-MS system. nih.govacs.org

Future advancements are focused on high-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (ToF) and Orbitrap detectors. nih.govmdpi.com These technologies provide extremely high mass accuracy, enabling the confident identification of unknown PAs in an untargeted manner without relying on the availability of individual reference standards for every compound. researchgate.net The development of methods using techniques like precursor ion scanning (PIS) in combination with multiple reaction monitoring (MRM) further enhances the ability to screen for and identify PAs in complex samples. mdpi.com These sophisticated methods are crucial for ensuring food safety and supporting regulatory monitoring, as they can achieve limits of detection in the range of micrograms per kilogram (µg/kg). mdpi.comnih.gov

Table 2: Comparison of Modern Analytical Techniques for PA N-Oxide Detection
TechniqueKey FeaturesAdvantagesChallengesReference
UHPLC-MS/MSCombines high-efficiency separation with sensitive and selective mass detection.High throughput; excellent for targeted quantification; can separate isomers.Requires reference standards for confirmation and quantification. mdpi.comnih.gov
LC-HRMS (e.g., QToF, Orbitrap)Provides high mass accuracy and resolution.Enables untargeted screening and identification of unknown compounds; generates fragmentation patterns for structural elucidation.Higher instrument cost; complex data analysis. nih.govmdpi.comresearchgate.net
Solid-Phase Extraction (SPE)Sample preparation and clean-up technique.Removes matrix interferences; concentrates analytes, improving detection limits.Method development can be matrix-dependent; potential for analyte loss. nih.govacs.org

Interdisciplinary Approaches in Pyrrolizidine Alkaloid N-Oxide Research

Addressing the multifaceted challenges posed by pyrrolizidine alkaloid N-oxides requires a convergence of expertise from diverse scientific fields. ppm.edu.plnih.gov Future research trajectories are increasingly defined by interdisciplinary collaborations that integrate chemistry, toxicology, molecular biology, and computational science to create a more holistic understanding of these compounds. mdpi.comnih.gov

A significant area of interdisciplinary focus is the link between chemical structure and biological activity. Toxicological studies are moving beyond simple toxicity screening to investigate the precise mechanisms of genotoxicity. nih.govtandfonline.com For instance, research using metabolically competent human liver cell lines helps to rank the genotoxic potency of different PAs, providing crucial data for risk assessment. nih.gov These experimental results are increasingly complemented by computational approaches.

Physiologically based kinetic (PBK) modeling represents a powerful new approach methodology. frontiersin.orgresearchgate.net These in silico models simulate the absorption, distribution, metabolism, and excretion of PAs and their N-oxides within an organism. By integrating in vitro data on metabolic rates, PBK models can predict the internal concentration of toxic metabolites and help define the relative potency of a PA N-oxide compared to its parent PA without extensive animal testing. frontiersin.orgnih.gov This approach not only refines our understanding of dose-dependent toxicity but also supports the "3Rs" principle (Replacement, Reduction, and Refinement) in animal toxicology studies. frontiersin.org Such collaborative efforts, which unite analytical chemists generating occurrence data, toxicologists assessing biological effects, and modelers predicting outcomes, are essential for developing comprehensive risk assessments for compounds like this compound. wur.nl

Q & A

Q. How can secondary data from public repositories be integrated into original studies on this compound?

  • Answer : Curate datasets (e.g., ChEMBL, PubChem) using inclusion criteria:
  • Relevance to pyrrolizidine alkaloid toxicity.
  • Metadata on experimental conditions (e.g., pH, temperature).
  • Use of tools like KNIME or Python pandas for data harmonization and gap analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.